molecular formula C21H15N5OS B2415662 2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1428378-85-1

2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2415662
CAS No.: 1428378-85-1
M. Wt: 385.45
InChI Key: CCGCIOQSQWCDQC-UHFFFAOYSA-N
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Description

2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated heterocyclic compound designed for advanced pharmacological and oncological research. This molecule features a unique hybrid architecture, combining a 2-phenylpyrazolo[1,5-a]pyrazine scaffold linked via a thiomethyl bridge to a 4H-pyrido[1,2-a]pyrimidin-4-one system. This structure is engineered to leverage the known bioactivity of its core components. Pyrazolo[1,5-a]pyrimidine scaffolds are recognized in scientific literature as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . These cores are privileged structures in medicinal chemistry due to their ability to interact with a variety of enzymatic targets, particularly protein kinases that are frequently disrupted in cancers . The specific inclusion of the thioether linker is a strategic feature designed to modulate the molecule's electronic properties, lipophilicity, and conformational flexibility, which can profoundly influence its binding affinity and selectivity towards biological targets. The primary research applications for this compound are anticipated in the field of kinase inhibition, given the established role of its structural relatives. Pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as inhibitors for key kinases such as EGFR, B-Raf, MEK, and CDKs, which are implicated in various cancer types including non-small cell lung cancer (NSCLC) and melanoma . Furthermore, the 2-phenyl substitution on the pyrazolo[1,5-a]pyrimidine core has been historically associated with high anti-inflammatory activity in related compounds, suggesting potential for multi-targeted pharmacological investigation . Researchers will find this compound valuable for probing novel signaling pathways, developing structure-activity relationship (SAR) models, and screening for new antitumor agents. It is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-20-12-16(23-19-8-4-5-10-25(19)20)14-28-21-18-13-17(15-6-2-1-3-7-15)24-26(18)11-9-22-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGCIOQSQWCDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel addition to the class of heterocyclic compounds, particularly those containing pyrazole and pyrimidine moieties. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Pyrazolo[1,5-a]pyrazine core : Known for its diverse biological activities.
  • Thioether linkage : May enhance solubility and bioavailability.
  • Pyrido[1,2-a]pyrimidinone framework : Implicated in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thioether group enhances the compound's ability to penetrate cellular membranes and bind to enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.

Target Enzymes

  • PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a vital role in DNA repair mechanisms. Inhibitors targeting PARP have been effective in treating cancers with homologous recombination deficiencies .

Biological Activities

Research has indicated that derivatives of pyrazolo compounds exhibit a wide range of biological activities:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antibacterial Effects : Some studies suggest that these compounds may possess antibacterial properties, which could be beneficial in developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo derivatives:

  • A study published in PubMed highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and analgesic effects. The research emphasized the importance of structural modifications in enhancing these activities .
  • Another investigation focused on the synthesis and biological evaluation of novel pyrazolo compounds, revealing their potential as selective inhibitors for various targets involved in cancer progression .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Pyrazolo[1,5-a]pyrazineAntitumor
2-Phenylpyrazolo[1,5-a]pyrazineAnti-inflammatory
4-(3-Fluorobenzyl)thio-PyrazoloAntibacterial

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound under discussion has shown promise as an antitumor scaffold , with mechanisms involving the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation and survival. For instance, research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its efficacy against various cancer cell lines .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit enzymes linked to disease processes. Notably, it has been identified as a modulator of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in metabolic syndrome and related disorders . This modulation is beneficial for treating conditions characterized by insulin resistance and obesity.

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anti-inflammatory effects . Compounds similar to 2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac . This suggests a potential for developing safer anti-inflammatory medications.

Antiviral Activity

There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can impede viral replication. Studies have indicated their capability to inhibit the replication processes of viruses such as SARS-CoV-2 by targeting viral proteases . This positions the compound as a candidate for antiviral drug development.

Case Studies and Research Findings

StudyFocusFindings
Molecules (2021)Antitumor activityDescribed various synthetic pathways for pyrazolo[1,5-a]pyrimidines with anticancer properties .
Patent WO2004089471A2Enzymatic inhibitionDiscussed the modulation of 11β-hydroxysteroid dehydrogenase type 1 and implications for metabolic syndrome treatment .
Periodica Polytechnica (2024)Anti-inflammatory propertiesReported on new compounds with lower toxicity than traditional anti-inflammatories .
Research on SARS-CoV-2Antiviral activityHighlighted the ability of pyrazolo[1,5-a]pyrimidines to disrupt viral replication processes .

Q & A

Q. How can researchers design appropriate control experiments to distinguish between direct target engagement and off-pathway effects in mechanistic studies?

  • Methodology: Employ CRISPR-engineered cell lines lacking the putative target protein. Compare dose-response curves between wild-type and knockout models. Use fluorescent probes (e.g., BRET/FRET) to monitor real-time target interaction .

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